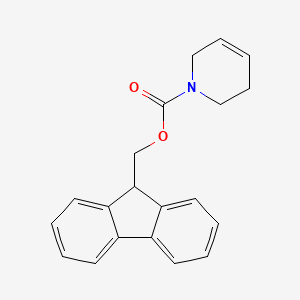
(9H-Fluoren-9-yl)methyl 5,6-dihydropyridine-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluoren-9-yl)methyl 5,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound with a unique structure that combines a fluorenyl group with a dihydropyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl 5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of fluorenylmethanol with dihydropyridine carboxylate under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
(9H-Fluoren-9-yl)methyl 5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction could produce fluorenylmethanol derivatives. Substitution reactions can lead to a variety of functionalized fluorenyl compounds .
Applications De Recherche Scientifique
(9H-Fluoren-9-yl)methyl 5,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties
Mécanisme D'action
The mechanism of action of (9H-Fluoren-9-yl)methyl 5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and receptors, modulating their activity and influencing various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: This compound shares the fluorenyl group and has applications in peptide synthesis.
Fmoc-Diphenylalanine: Another fluorenyl-containing compound used in the development of hydrogels and other materials
Uniqueness
What sets (9H-Fluoren-9-yl)methyl 5,6-dihydropyridine-1(2H)-carboxylate apart is its combination of the fluorenyl and dihydropyridine moieties, which confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C20H19NO2 |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl 3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C20H19NO2/c22-20(21-12-6-1-7-13-21)23-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h1-6,8-11,19H,7,12-14H2 |
Clé InChI |
SJBYDRYXGHQYPN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(6S,7S,8aS)-7-acetamido-2,2-dimethyl-6-prop-1-en-2-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B13125294.png)




![2,4-Di([1,1'-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13125319.png)




